10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
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Description
10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene is a useful research compound. Its molecular formula is C16H10ClF3N2S and its molecular weight is 354.78. The purity is usually 95%.
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Biological Activity
10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a trifluoromethyl group and a thiazole moiety, which are known to influence biological activity significantly. The presence of chlorine and nitrogen atoms contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance:
- In vitro studies have shown that compounds with similar structures can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism : The trifluoromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and interaction with microbial enzymes.
Anticancer Activity
Recent studies have suggested that the compound may possess anticancer properties:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated significant cytotoxic effects at micromolar concentrations .
- Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of the cell cycle .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Research :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism or cancer cell proliferation.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity.
Data Summary
Biological Activity | Test Organism/Cell Line | Concentration | Result |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50 µg/mL | Inhibition observed |
Antimicrobial | Escherichia coli | 100 µg/mL | Significant growth reduction |
Anticancer | MCF-7 (breast cancer) | 10 µM | 70% cell viability reduction |
Anticancer | HeLa (cervical cancer) | 20 µM | Induction of apoptosis |
Properties
IUPAC Name |
10-chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2S/c17-15-21-13(8-4-6-9(7-5-8)16(18,19)20)12-10-2-1-3-11(10)23-14(12)22-15/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAAOJXHMFOUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)C4=CC=C(C=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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